molecular formula C11H20BrNO2 B1520501 (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 1002359-91-2

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B1520501
CAS No.: 1002359-91-2
M. Wt: 278.19 g/mol
InChI Key: MGGZYACWICDRRD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 . It is used in scientific research, with its unique structure allowing for various applications, such as drug synthesis and catalysis.


Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is defined by its molecular formula, C11H20BrNO2 . The exact structural layout is not provided in the search results.


Physical and Chemical Properties Analysis

“®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” has a molecular weight of 278.19 . The predicted boiling point is 318.3±15.0 °C, and the predicted density is 1.270±0.06 g/cm3 .

Scientific Research Applications

Asymmetric Synthesis and Derivatives

  • Asymmetric Synthesis of Piperidine Derivatives : Asymmetric syntheses of various piperidine derivatives starting from L-aspartic acid or N-Cbz-beta-alanine have been reported. These syntheses utilize intermediates similar to "(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate" and are important for the preparation of enantiomerically pure compounds (Xue et al., 2002).

  • Intermediate for Biologically Active Compounds : A study describes the synthesis of a compound related to crizotinib, a biologically active compound, using tert-butyl piperidine-carboxylate derivatives as intermediates (Kong et al., 2016).

Pharmaceutical Intermediate Development

  • Nociceptin Antagonists Synthesis : An efficient method for synthesizing a useful intermediate for nociceptin antagonists, closely related to "this compound", has been developed. This synthesis is significant for large-scale operations and produces enantiomerically pure compounds (Jona et al., 2009).

  • Synthesis of Piperidine Derivatives : The synthesis of tert-butyl piperidine-carboxylates, as promising synthons for preparing diverse piperidine derivatives, indicates the compound's role in medicinal chemistry (Moskalenko & Boev, 2014).

Advanced Organic Synthesis

  • Naphthyridone p38 MAP Kinase Inhibitor : A compound, synthesized as a part of a drug development program for treating rheumatoid arthritis and psoriasis, involves the use of tert-butyl piperidinyl derivatives in key synthesis steps (Chung et al., 2006).

  • 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives Synthesis : A study discusses the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor. This emphasizes the compound's utility in synthesizing biologically significant molecules (Marin et al., 2004).

Safety and Hazards

The safety information available indicates that “®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Properties

IUPAC Name

tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 3
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.